Lophirone A

Description

Natural Occurrence and Phytochemical Context of Lophirone A

Lophirone A is a naturally occurring phytochemical, meaning it is a chemical compound produced by plants. nih.gov It has been primarily isolated from species belonging to the genus Lophira and Ochna, both within the family Ochnaceae. Specifically, Lophirone A has been reported in Lophira lanceolata and Ochna schweinfurthiana. academicjournals.orgunifr.chtandfonline.comnih.govajol.info It has also been identified in Ochna thomasiana and Ochna afzelii. ajol.infosmujo.idsemanticscholar.org

Phytochemical investigations of these plants have revealed a rich composition of various compounds, including flavonoids, terpenoids, glycosides, saponins, steroids, and fatty acids. ajol.info Lophirone A exists within this complex mixture of plant secondary metabolites. Isolation of Lophirone A from plant extracts typically involves chromatographic techniques, such as silica (B1680970) gel column chromatography and Sephadex LH-20. academicjournals.orgacademicjournals.org Structural characterization is performed using spectroscopic methods, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR, including COSY, HSQC, and HMBC). academicjournals.orgtandfonline.comsmujo.idacademicjournals.orgresearchgate.net

Lophirone A within the Chemical Class of Biflavonoids

Lophirone A belongs to the chemical class of biflavonoids. academicjournals.orgtandfonline.comajol.infoacademicjournals.org Biflavonoids are a group of natural products composed of two monoflavonoid units linked together. semanticscholar.orgmdpi.com These linkages can be direct carbon-carbon bonds or involve a linear linker. semanticscholar.org Biflavonoids are widely distributed in the plant kingdom, found in angiosperms, bryophytes, ferns, and gymnosperms. semanticscholar.orgmdpi.com

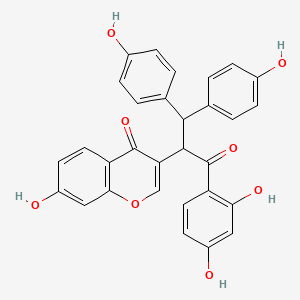

Lophirone A is noted for possessing an unusual skeleton compared to many other biflavonoids. core.ac.ukscite.ai Its structure is characterized by the linkage of two flavonoid units, resulting in a molecule with the molecular formula C₃₀H₂₂O₈ and a molecular weight of 510.5 g/mol . nih.gov The IUPAC name for Lophirone A is 3-[1-(2,4-dihydroxyphenyl)-3,3-bis(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-hydroxychromen-4-one. nih.gov

Biflavonoids are classified into various subtypes based on the type and position of the linkage between the two monoflavonoid residues. semanticscholar.org While many biflavonoids consist of two flavone (B191248) units, the rearranged nature of Lophirone A distinguishes it. core.ac.uk Derivatives of Lophirone A, such as tri-methoxy lophirone A and dihydrolophirone A, have also been isolated and characterized, further illustrating structural variations within this compound class. academicjournals.orgtandfonline.comacademicjournals.orgresearchgate.net

Here is a table summarizing some key chemical properties of Lophirone A:

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₂O₈ | PubChem nih.gov |

| Molecular Weight | 510.5 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 510.13146766 Da | PubChem nih.gov |

| XLogP3 | 5.1 | PubChem nih.gov |

Historical and Current Trajectories in Lophirone A Research

The initial isolation and structural elucidation of Lophirone A from Lophira lanceolata dates back to early phytochemical studies of this plant genus. core.ac.ukscite.ai Its unusual biflavonoid skeleton attracted scientific interest. Early research focused on the isolation and characterization of Lophirone A and its derivatives from various Lophira and Ochna species. academicjournals.orgajol.infosmujo.idsemanticscholar.orgacademicjournals.orgcore.ac.uk

Current research trajectories involving Lophirone A continue to explore its presence in different plant sources and the isolation of new derivatives. academicjournals.orgacademicjournals.orgresearchgate.net Investigations also delve into the potential biological activities associated with Lophirone A and related biflavonoids found in these plants. tandfonline.comajol.infosmujo.idcore.ac.uk For instance, studies have investigated the antimicrobial activity of Lophirone A derivatives against various bacterial strains, including Staphylococcus aureus, Streptococcus pyrogenes, Pseudomonas aeruginosa, Klebsiella pneumonia, and Salmonella typhi. academicjournals.orgacademicjournals.org Research has also explored the activity of Lophirone A against Mycobacterium tuberculosis and certain cancer cell lines. tandfonline.comcore.ac.uk

The ongoing academic investigation of Lophirone A reflects a broader interest in identifying and characterizing natural compounds from medicinal plants and understanding their chemical diversity and potential interactions. The detailed spectroscopic analysis and chromatographic techniques employed in these studies are fundamental to advancing the knowledge of this complex biflavonoid.

Here is a table summarizing some research findings related to Lophirone A:

| Plant Source | Research Focus | Key Findings (Excluding Dosage/Safety) | Source |

| Ochna schweinfurthiana | Isolation and characterization of a tri-methoxy derivative of Lophirone A. | Tri-methoxy lophirone A showed activity against Staphylococcus aureus, Streptococcus pyrogenes, Pseudomonas aeruginosa, Klebsiella pneumonia, and Salmonella typhi. | academicjournals.orgacademicjournals.org |

| Lophira lanceolata | Phytochemical investigation of root extract and antitubercular evaluation. | Lophirone A, along with dihydrolophirone A, was associated with antimycobacterial activity against Mycobacterium tuberculosis. | tandfonline.comnih.gov |

| Ochna serrulata | Isolation and evaluation of cytotoxic and antimalarial biflavonoids. | Lophirone A showed cytotoxic activity against renal, melanoma, and breast cancer cells. It also showed moderate antimalarial activity. | ajol.infocore.ac.uk |

| Ochna thomasiana | Phytochemical composition and antimicrobial activity of root extract. | Lophirone A was identified in the root extract and showed high activity against S. aureus. | smujo.id |

Structure

3D Structure

Properties

CAS No. |

110383-39-6 |

|---|---|

Molecular Formula |

C30H22O8 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

3-[1-(2,4-dihydroxyphenyl)-3,3-bis(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-hydroxychromen-4-one |

InChI |

InChI=1S/C30H22O8/c31-18-5-1-16(2-6-18)27(17-3-7-19(32)8-4-17)28(30(37)22-11-9-20(33)13-25(22)35)24-15-38-26-14-21(34)10-12-23(26)29(24)36/h1-15,27-28,31-35H |

InChI Key |

ZPIXFZZVVJUNDO-MUUNZHRXSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lophirone A; |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Methodologies for Lophirone a Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lophirone A Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic compounds like Lophirone A. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in this process. tandfonline.comsemanticscholar.orgresearchgate.netdntb.gov.ua

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present in the molecule and their chemical environments. tandfonline.comemerypharma.com For instance, the ¹H NMR spectrum of Lophirone A shows signals corresponding to aromatic and aliphatic protons, providing clues about the different ring systems and linkages within the molecule. tandfonline.com

2D NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms. tandfonline.comsemanticscholar.orgemerypharma.comepfl.chyoutube.com

Correlation Spectroscopy (COSY) reveals correlations between protons that are J-coupled, typically through two or three bonds. emerypharma.comepfl.chyoutube.comsdsu.edu This helps in establishing proton spin systems within the molecule. The ¹H NMR spectrum of a compound related to lophirone A showed signals for proton systems on different rings and an AB system for aliphatic protons, which would be further analyzed by COSY. tandfonline.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). emerypharma.comepfl.chyoutube.comsdsu.edu This is essential for assigning carbon signals based on known proton assignments. HSQC is particularly useful for confirming proton assignments of nitrogen or oxygen-bound protons, as they show no signal. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by multiple bonds, typically two, three, or even four bonds. emerypharma.comepfl.chyoutube.comsdsu.edu HMBC is invaluable for establishing connectivity across quaternary carbons and for linking different structural fragments identified from COSY and HSQC data. emerypharma.comepfl.ch For example, an HMBC spectrum of Lophirone A showed long-range coupling between aromatic protons and a carbon atom, aiding in the assignment of ring structures and substitution patterns. tandfonline.com

The combined application of these NMR techniques allows for the comprehensive assignment of proton and carbon signals and the complete elucidation of the complex isobiflavonoid structure of Lophirone A. researchgate.net

Complementary Spectroscopic Approaches in Lophirone A Analysis

While NMR is paramount for structural determination, other spectroscopic methods provide complementary information about Lophirone A.

Mass Spectrometry (MS) is used to determine the molecular weight of Lophirone A and to obtain information about its fragmentation pattern, which can help confirm the proposed structure and identify substructures. researchgate.netazooptics.com High-resolution mass spectrometry can provide the exact molecular formula. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy can provide information about the electronic transitions within the molecule, particularly the presence of conjugated systems like aromatic rings and carbonyl groups characteristic of flavonoids. researchgate.netresearchgate.netpressbooks.pubresearchgate.net UV-Vis spectroscopy has been used to confirm the formation of nanoparticles involving Lophirone, showing a characteristic peak. researchgate.net

Infrared (IR) Spectroscopy helps in identifying the functional groups present in Lophirone A by detecting characteristic vibrational frequencies. researchgate.netpressbooks.pub This includes hydroxyl groups, carbonyl groups, and aromatic ring vibrations. IR spectra highlight the functional groups present and their potential interactions. researchgate.net

These complementary techniques corroborate the structural information obtained from NMR and provide a more complete spectroscopic profile of Lophirone A.

Methodological Advancements in Analytical Characterization of Lophirone A

Advancements in analytical methodologies have enhanced the characterization of Lophirone A, particularly in complex matrices or when dealing with limited sample quantities.

Hyphenated techniques, which combine separation methods with spectroscopic detection, are increasingly used. For instance, coupling Liquid Chromatography (LC) with Mass Spectrometry (LC-MS) or NMR (LC-NMR) allows for the separation of Lophirone A from mixtures before spectroscopic analysis, providing cleaner spectra and facilitating the characterization of related compounds or derivatives present in natural extracts. mdpi.com High-resolution mass spectrometry, often coupled with LC, is a powerful tool for the in-depth characterization of complex mixtures containing Lophirone A and other metabolites. mdpi.com

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental spectroscopic data by predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.net These theoretical calculations can aid in the assignment of complex spectra and provide deeper insights into the molecular properties of Lophirone A.

The ongoing development of more sensitive and higher-resolution spectroscopic instrumentation, coupled with advanced data processing and computational tools, continues to improve the ability to characterize Lophirone A and its derivatives with greater precision and in more challenging analytical scenarios. osti.govsoci.org

Table 1: Spectroscopic and Analytical Techniques Applied to Lophirone A Characterization

| Technique | Information Provided | Relevance to Lophirone A |

| ¹H NMR Spectroscopy | Types and chemical environments of protons | Initial structural information, identification of proton systems. tandfonline.comemerypharma.com |

| ¹³C NMR Spectroscopy | Types and chemical environments of carbon atoms | Identification of carbon framework. emerypharma.com |

| COSY (²D NMR) | Correlations between coupled protons (through-bond) | Establishing proton spin systems and connectivity. emerypharma.comepfl.chyoutube.comsdsu.edu |

| HSQC (²D NMR) | Correlations between directly bonded ¹H and ¹³C (one-bond) | Assigning carbon signals based on proton assignments. emerypharma.comepfl.chyoutube.comsdsu.edu |

| HMBC (²D NMR) | Correlations between ¹H and ¹³C over multiple bonds | Establishing long-range connectivity, assigning quaternary carbons. tandfonline.comemerypharma.comepfl.chyoutube.comsdsu.edu |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular formula confirmation, identification of substructures. researchgate.netazooptics.commdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Information on chromophores (aromatic rings, carbonyls). researchgate.netresearchgate.netpressbooks.pubresearchgate.net |

| IR Spectroscopy | Functional groups | Identification of key functional groups (OH, C=O, aromatic C-C). researchgate.netresearchgate.netpressbooks.pub |

| Hyphenated Techniques | Separation and detection of components in mixtures | Characterization in complex extracts (e.g., LC-MS, LC-NMR). mdpi.com |

| Computational Methods | Predicted spectroscopic parameters, molecular properties | Aiding spectral assignment, theoretical insights into structure and reactivity. researchgate.net |

Chemical Synthesis and Potential Biosynthetic Pathways of Lophirone a and Analogues

Total Synthesis Strategies for Lophirone A Scaffolds

The total synthesis of natural products like Lophirone A often requires sophisticated strategies to assemble their complex molecular architectures with control over stereochemistry. While direct total synthesis of Lophirone A is challenging due to its unique rearranged biflavonoid structure, synthetic efforts have focused on related lophirones and the development of methodologies applicable to such scaffolds. For instance, total syntheses of lophirone E and lophirone F hexamethyl ether have been reported, providing insights into potential routes for constructing similar complex frameworks. mdpi.comresearchgate.net

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a fundamental tool in planning organic synthesis, involving the systematic deconstruction of the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. numberanalytics.comicj-e.orgjournalspress.com Key disconnection strategies employed in the synthesis of complex natural products, including those structurally related to lophirone A, often involve identifying strategic bonds whose cleavage simplifies the molecular structure significantly. numberanalytics.come3s-conferences.org

Common disconnection strategies include cleaving bonds adjacent to functional groups, breaking cyclic systems into acyclic precursors, and identifying disconnections that correspond to known and reliable chemical reactions. numberanalytics.comicj-e.org For complex polycyclic structures, strategic bond analysis, which focuses on breaking bonds within the most complex ring system, can be particularly effective in simplifying the synthetic target. escholarship.org The goal is to reduce the target molecule to simpler precursor structures, or synthons, which can then be synthesized from available reagents (synthetic equivalents). icj-e.orglkouniv.ac.in

While specific retrosynthetic analyses for Lophirone A itself are not extensively detailed in the provided results, studies on related lophirones, such as lophirone E, illustrate the application of retrosynthetic principles to these complex chalcone-benzofuran hybrid structures. researchgate.netnih.gov These analyses often involve disconnecting bonds that link the different flavonoid units or cleaving bonds within the heterocyclic systems.

Stereoselective Synthesis Approaches for Lophirone A

Controlling stereochemistry is paramount in the synthesis of chiral natural products like Lophirone A, which possesses multiple stereocenters. Stereoselective synthesis approaches aim to create new stereocenters with a defined configuration or to control the relative stereochemistry between existing ones. Various methodologies are employed to achieve stereoselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions.

While specific stereoselective synthesis of Lophirone A is not explicitly described, related synthetic efforts on other complex molecules and lophirone analogues highlight relevant strategies. For example, the stereoselective synthesis of the cis-fused 4H-furo[3,2-c]benzopyran core, found in lophirone H, has been achieved using an oxonium-Prins cyclization as a key step. imperial.ac.ukimperial.ac.uk This reaction allows for the formation of multiple stereocenters in a single step with control over their relative configuration. imperial.ac.ukdntb.gov.ua Enantioselective approaches, such as Evans-type asymmetric aldol (B89426) reactions, can be used to establish the initial chirality in the building blocks. imperial.ac.ukchemrxiv.org These examples demonstrate the types of stereoselective methods that would be crucial in any total synthesis of Lophirone A or its stereoisomers.

Rational Design and Synthesis of Lophirone A Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of natural products like Lophirone A are important for exploring structure-activity relationships (SAR) and developing compounds with improved properties. This involves modifying the core scaffold of the natural product to create new compounds with potentially altered biological activities.

Synthesis of Modified Chalcone (B49325) Scaffolds Related to Lophirone A

Lophirone A can be viewed as a complex molecule incorporating elements of chalcones. Chalcones themselves are a class of natural products with a 1,3-diaryl-2-propen-1-one structure. nih.govuni.lu The synthesis of modified chalcone scaffolds related to Lophirone A involves preparing compounds that retain the basic chalcone structure but incorporate different substitution patterns or are linked to other ring systems.

Synthetic strategies for chalcones typically involve the Claisen-Schmidt condensation between an aldehyde and a ketone. core.ac.uk Modifications to this core reaction or the use of different starting materials allow for the synthesis of a wide variety of substituted chalcones. researchgate.netnih.gov For analogues related to Lophirone A, this might involve synthesizing chalcone structures with hydroxyl or other functional groups on the aromatic rings, mimicking the substitution pattern observed in lophirones. nih.gov

Synthesis of Heterocyclic Analogues (e.g., Benzofuran (B130515) and Indole-Based)

Lophirone A and some of its analogues feature heterocyclic systems, such as benzofuran. nih.govnih.gov The synthesis of heterocyclic analogues involves incorporating different heterocyclic rings into the lophirone scaffold or creating hybrid molecules containing both chalcone and heterocyclic moieties.

Studies on the synthesis of lophirone E and its analogues have included the preparation of compounds bearing benzofuran and indole (B1671886) rings. mdpi.comresearchgate.netnih.govjrtdd.comdntb.gov.ua Benzofurans can be synthesized through various methods, including cyclization reactions. rsc.org For instance, a convergent synthesis of a benzofuran derivative, a key intermediate in the synthesis of lophirone E, was achieved through a Sonogashira cross-coupling reaction followed by cyclization. nih.gov Indole-based analogues have been synthesized starting from commercially available indole derivatives, which are then functionalized and coupled with appropriate building blocks to form the desired chalcone-indole hybrid structures. mdpi.comdntb.gov.ua These synthetic efforts demonstrate the feasibility of preparing lophirone analogues with different heterocyclic systems.

Explorations into Lophirone A Biosynthetic Pathways (Hypothetical and Verified Steps)

The biosynthesis of complex natural products like Lophirone A in plants is a fascinating area of study. While detailed, verified biosynthetic pathways for Lophirone A are not extensively documented in the provided information, the biosynthesis of related flavonoids and biflavonoids provides a basis for hypothetical pathways.

Flavonoids, including chalcones, are typically biosynthesized via the shikimate pathway and the polyketide pathway. The shikimate pathway provides the phenylpropanoid precursor, while the polyketide pathway, involving chalcone synthase, leads to the formation of the chalcone scaffold. wikipedia.org Biflavonoids are thought to arise from the oxidative coupling of two flavonoid units. Given the rearranged nature of Lophirone A, its biosynthesis likely involves the coupling of flavonoid precursors followed by rearrangement or alternative cyclization and modification steps.

Hypothetical biosynthetic routes for rearranged biflavonoids like Lophirone A would involve the enzymatic coupling of specific flavonoid monomers, potentially chalcones or flavanones, followed by oxidative dearomatization and subsequent rearrangement and cyclization reactions to form the unique ring system of lophirone A. Further research involving isotopic labeling experiments and enzyme isolation would be necessary to elucidate the precise steps and intermediates in the biosynthesis of Lophirone A.

Mechanistic Investigations of Lophirone A S Biological Activities in Vitro and Pre Clinical Models

Anti-Cancer and Anti-Proliferative Activity of Lophirone A

Research has explored the ability of Lophirone A to inhibit the growth and proliferation of cancer cells, along with the underlying mechanisms involved.

Cellular Cytotoxicity and Growth Inhibition Mechanisms in Cancer Cell Lines

Studies have demonstrated the cytotoxic effects of Lophirone A on various cancer cell lines. Lophirone A has been identified as a new type of biflavonoid-related inhibitor of Epstein-Barr virus (EBV) activation and has shown inhibitory properties against tumor promotion in short-term systems. nih.gov It significantly inhibited inflammation in mouse ear models induced by a tumor promoter. nih.gov Furthermore, Lophirone A inhibited the activation of both Ca²⁺- and phospholipid-dependent protein kinase C (PKC) induced by a phorbol (B1677699) ester. nih.gov

While specific data tables detailing Lophirone A's IC₅₀ values across a broad panel of cancer cell lines were not extensively found within the search results, the reported inhibition of PKC activation suggests a potential mechanism for its anti-proliferative effects. Inhibition of PKC is known to interfere with various cellular processes crucial for cancer cell growth and survival.

Modulation of Cellular Pathways in Tumorigenesis

Lophirone A's influence on cellular pathways involved in tumorigenesis has been investigated, particularly its inhibitory effects on tumor promotion. Application of Lophirone A has been shown to reduce the number of tumors in an initiation-promotion experiment using a carcinogen and a tumor promoter on mouse skin. nih.gov This suggests that Lophirone A can interfere with the signaling cascades that drive tumor development and progression.

The inhibition of PKC activation by Lophirone A is a key finding related to its modulation of tumorigenesis pathways. PKC is a family of enzymes that play critical roles in various cellular processes, including cell proliferation, differentiation, and apoptosis, and its aberrant activation is frequently observed in cancer. nih.gov By inhibiting PKC, Lophirone A may disrupt these pro-tumorigenic signaling pathways.

Anti-Parasitic Activity of Lophirone A and its Analogues

Beyond its anti-cancer potential, Lophirone A and its analogues have demonstrated activity against various parasites, including Leishmania and Plasmodium species.

Mechanisms of Action against Leishmania Species

Chalcones, a class of compounds structurally related to some lophirones, have been reported as promising antileishmanial agents with selective activity against different Leishmania species in vitro and in vivo. mdpi.com While the precise mode of action of many synthetic and natural chalcones against Leishmania has not been fully elucidated, some targets, such as the arginase enzyme or enzymes involved in the trypanothione (B104310) metabolic pathways, have been suggested. mdpi.comresearchgate.net

Research on Lophirone E, a natural chalcone (B49325) from the same plant source as Lophirone A (Lophira lanceolata), has inspired investigations into the anti-leishmanial activity of related structures. mdpi.comresearchgate.net Studies have synthesized benzofuran- and indole-based chalcone analogues of Lophirone E and evaluated their activity against Leishmania infantum promastigotes. mdpi.comresearchgate.net These investigations aim to understand the structure-activity relationships and identify potential anti-leishmanial hits. mdpi.comresearchgate.net

While direct mechanistic studies specifically on Lophirone A against Leishmania were not prominently featured in the search results, the research on related chalcones provides a framework for understanding potential mechanisms, possibly involving interference with essential metabolic pathways or enzymes critical for parasite survival.

Anti-Plasmodial Effects and Gametocytocidal Activity

Lophirone E, a bichalcone isolated from Lophira lanceolata, has been identified as a potent gametocytocidal agent with activity in the nanomolar range against Plasmodium falciparum stage V gametocytes. nih.govresearchgate.netresearchgate.net Notably, Lophirone E exhibited negligible cytotoxicity against mammalian cells, resulting in a high selectivity index. nih.govresearchgate.netresearchgate.net Its activity against stage V gametocytes was approximately 100 times higher than against asexual blood stages, indicating a unique stage-specific activity profile. nih.govresearchgate.netresearchgate.net

The identification of Lophirone E as a potent gametocytocidal agent highlights the potential of lophirone-type compounds as transmission-blocking antimalarials. Targeting gametocytes is a crucial strategy for preventing the spread of malaria. nih.govresearchgate.netresearchgate.net Structure-activity relationship studies on analogues of Lophirone E have begun to identify critical positions on the chemical scaffold for this activity. nih.govresearchgate.netresearchgate.net

While the search results primarily focused on Lophirone E's anti-plasmodial activity, this finding is significant as it points to the potential for other lophirones, including Lophirone A, to possess similar or related activities against Plasmodium at different life stages.

Anti-Tubercular Activity and Microbial Target Engagement

Information specifically detailing the anti-tubercular activity and microbial target engagement of Lophirone A was not directly found in the provided search results. The search results included general information about anti-tubercular agents and their mechanisms of action, such as the inhibition of mycolic acid synthesis, interference with peptidoglycan production, inhibition of folate synthesis, and targeting of ATP synthase or DNA-dependent RNA polymerase in mycobacteria. biomedpharmajournal.org However, none of these results explicitly linked Lophirone A to these mechanisms or demonstrated its activity against Mycobacterium tuberculosis.

Therefore, based on the provided search snippets, there is no direct evidence to detail the anti-tubercular activity or specific microbial targets of Lophirone A.

Antioxidant Properties of Lophirone A and Related Lophirones

Studies on lophirones, particularly Lophirones B and C isolated from Lophira alata stem bark, have demonstrated significant antioxidant capabilities. These activities are crucial in counteracting oxidative stress, a physiological state characterized by an imbalance between reactive species production and the biological system's ability to detoxify them or repair the resulting damage. mdpi.com

Free Radical Scavenging Mechanisms

Lophirones B and C exhibit concentration-dependent scavenging effects against various free radicals. Research has shown their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, superoxide (B77818) anion radical, hydrogen peroxide, and hydroxyl radicals. researchgate.netnih.govresearchgate.nettandfonline.comtandfonline.comresearchgate.netantiox.org This direct scavenging of reactive oxygen species (ROS) and free radicals is a primary mechanism by which these compounds exert their antioxidant effects. Additionally, they have been shown to reduce ferric ion in the potassium hexacyanoferrate III reducing system, indicating reducing power. researchgate.netnih.gov

An example of the radical scavenging activity is presented in the table below, highlighting the effects of Lophirones B and C on various radicals:

| Radical Species | Lophirone B Effect | Lophirone C Effect | Reference |

| DPPH radical | Scavenging | Scavenging | researchgate.netnih.govresearchgate.net |

| Superoxide anion radical | Scavenging | Scavenging | researchgate.netnih.govtandfonline.comtandfonline.com |

| Hydrogen peroxide | Scavenging | Scavenging | researchgate.netnih.govtandfonline.comtandfonline.com |

| Hydroxyl radicals | Scavenging | Scavenging | researchgate.netnih.govtandfonline.comtandfonline.com |

| Ferric ion (Fe³⁺) | Reduction | Reduction | researchgate.netnih.gov |

Impact on Endogenous Oxidative Stress Pathways

Beyond direct radical scavenging, lophirones B and C have been shown to influence endogenous antioxidant defense systems. Studies in rat hepatocytes exposed to aflatoxin B1 (AFB1), a potent hepatotoxin that induces oxidative stress, revealed that lophirones B and C attenuated the AFB1-mediated decrease in the activities of key antioxidant enzymes. tandfonline.comtandfonline.comresearchgate.net These enzymes include superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and glutathione reductase (GSH-Red). tandfonline.comtandfonline.com

Furthermore, lophirones B and C attenuated the increase in lipid peroxidation products, such as conjugated dienes, lipid hydroperoxides, and malondialdehyde, induced by AFB1 in rat hepatocytes. tandfonline.comtandfonline.com This suggests that these compounds help protect cellular membranes from oxidative damage. The mechanism may involve the enhancement of the expressions and activities of enzymes that detoxify ROS and electrophilic species, potentially through the nuclear erythroid-related factor-2 (Nrf-2) pathway. tandfonline.com

The impact of Lophirones B and C on antioxidant enzyme activities in AFB1-treated rat hepatocytes is summarized in the following table:

| Enzyme | AFB1 + Lophirone B (% Reversal of AFB1-mediated Decrease) | AFB1 + Lophirone C (% Reversal of AFB1-mediated Decrease) | Reference |

| Superoxide Dismutase | 90.43% | 106.84% | tandfonline.comtandfonline.com |

| Catalase | 82.54% | 95.29% | tandfonline.comtandfonline.com |

| Glutathione Peroxidase | 96.27% | 102.46% | tandfonline.comtandfonline.com |

| Glutathione Reductase | 75.57% | 100% | tandfonline.comtandfonline.com |

Note: Values represent the percentage reversal of the decrease in enzyme activity caused by AFB1 treatment alone.

Anti-Inflammatory Modulatory Effects of Lophirone A

Lophirone A and extracts containing lophirones have been indicated to possess anti-inflammatory properties. ontosight.airesearchgate.net While specific detailed mechanisms for Lophirone A are still under investigation, related chalcones, the structural class to which lophirones belong, have been shown to interfere with key biological pathways involved in the modulation of inflammatory mediators. researchgate.net These mediators include COX enzymes, PEG2, nitric oxide (NO), and NF-kB. researchgate.netnotulaebotanicae.ro Studies on extracts from plants in the same family (Ochna schweinfurthiana) have shown anti-inflammatory effects linked to the reduction of nitric oxide and NF-kB, suggesting potential similar mechanisms for lophirones. notulaebotanicae.ro

Anti-Bacterial Activity and Related Molecular Interactions

Extracts from Lophira alata and Lophira lanceolata, known to contain lophirones, have demonstrated antibacterial activity. ontosight.airesearchgate.netresearchgate.netujpronline.comxjcistanche.com Research specifically investigating Lophirones B and C has explored their effects on bacterial viability and potential molecular targets. One study suggests that lophirones B and C-mediated bacterial lethality involves the inhibition of DNA gyrase and the accumulation of reactive oxygen species. researchgate.net This inhibition of DNA gyrase, an essential bacterial enzyme, disrupts bacterial replication and survival. The resulting oxidative stress further contributes to bacterial cell death. researchgate.net

Enzyme Inhibitory Potentials Associated with Lophirone A

Lophirones and extracts containing these compounds have shown inhibitory effects on various enzymes. Studies on Lophira lanceolata extracts, which contain lophirones, have evaluated their potential to inhibit enzymes such as cholinesterases (acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)), tyrosinase, α-amylase, and α-glucosidase. xjcistanche.comresearchgate.netresearchgate.netnih.gov Methanol (B129727) extracts from both the leaf and stem bark of L. lanceolata were found to be effective against AChE and α-glucosidase, while stem bark extracts also showed efficacy against BChE. xjcistanche.comresearchgate.net Inhibitory effects against tyrosinase were observed in both leaf and stem bark methanol extracts. xjcistanche.comresearchgate.net

Furthermore, molecular docking studies have been conducted to explore the potential interactions of lophirones with specific enzymes. One study indicated the influenza neuraminidase inhibitory potential of a lophirone through molecular docking, suggesting potential antiviral applications. doaj.org Another study on lophirones B and C implicated the inhibition of DNA gyrase and NADH dehydrogenase in their mechanism of action against bacteria. researchgate.net

The enzyme inhibitory activities observed in Lophira lanceolata extracts containing lophirones are summarized below:

| Enzyme | Plant Part (Extract Type) | Inhibitory Effect | Reference |

| Acetylcholinesterase (AChE) | Leaf (Methanol) | Effective | xjcistanche.comresearchgate.net |

| Acetylcholinesterase (AChE) | Stem Bark (Methanol) | Effective | xjcistanche.comresearchgate.net |

| Butyrylcholinesterase (BChE) | Stem Bark (Methanol) | Effective | xjcistanche.comresearchgate.net |

| Tyrosinase | Leaf (Methanol) | Inhibitory | xjcistanche.comresearchgate.net |

| Tyrosinase | Stem Bark (Methanol) | Inhibitory | xjcistanche.comresearchgate.net |

| α-Glucosidase | Leaf (Methanol) | Effective | xjcistanche.comresearchgate.net |

| α-Glucosidase | Stem Bark (Methanol) | Effective | xjcistanche.comresearchgate.net |

| Enzyme | Lophirone (Docking Study) | Potential Inhibition | Reference |

| Influenza Neuraminidase | Lophirone | Potential Inhibitor | doaj.org |

| DNA Gyrase | Lophirones B and C | Implicated in activity | researchgate.net |

| NADH Dehydrogenase | Lophirones B and C | Implicated in activity | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design of Lophirone a Derivatives

Identification of Key Structural Features for Lophirone A Bioactivity

Lophirone A is a complex biflavonoid. While specific detailed SAR studies focusing solely on Lophirone A are limited in the provided search results, insights can be drawn from studies on related lophirones and the broader class of chalcones and biflavonoids to which lophirones belong.

Studies on Lophirone E, a related natural chalcone (B49325), have aimed at investigating its SAR, particularly concerning anti-leishmanial activity. These studies highlight the importance of the core chalcone structure and the presence of a benzofuran (B130515) B-ring. mdpi.comnih.govnottingham.ac.uknih.gov The investigation of analogues with different substitution patterns on both the A and heterocyclic B rings was undertaken to understand their impact on activity against Leishmania infantum promastigotes. mdpi.comnih.govnih.gov

General chalcone SAR indicates that the presence and position of hydroxyl and methoxy (B1213986) substituents on the aromatic rings can influence anti-leishmanial and anti-trypanosomal activities. nih.gov For chalcones, heterocyclic systems replacing one of the aromatic rings have also been explored for antimalarial activity, although this modification has been less studied for anti-leishmanial effects. nih.gov Given that Lophirone A is a biflavonoid, essentially a dimer of flavonoid units which can be structurally related to chalcones, these findings on related structures provide a starting point for understanding the potential key features in Lophirone A.

Preliminary SAR on Lophirone E identified critical positions on its chemical scaffold for gametocytocidal activity against Plasmodium falciparum. nih.govresearchgate.net Lophirone E, a bichalcone, demonstrated potent activity against P. falciparum stage V gametocytes. nih.govresearchgate.net The isolation and study of structural analogues were instrumental in this preliminary SAR analysis. nih.govresearchgate.net

Comparative SAR Analysis Across the Lophirone Series

The lophirone series includes several related compounds such as Lophirone A, Lophirone B, Lophirone C, Lophirone D, Lophirone E, Lophirone F, Lophirone H, and Lophirone L. nih.govnih.govuni.lulipidmaps.orglookchem.comuni.lunih.govresearchgate.net Comparing the activities of these compounds with their structural variations can provide insights into SAR within the series.

Studies on Lophirones B and C, which are dimeric chalcones isolated from Lophira alata, have evaluated their cytotoxic, antimutagenic, and antioxidant properties. researchgate.net Lophirone C reportedly exhibited better anticancer, antimutagenic, and antioxidant properties compared to Lophirone B against Ehrlich ascites carcinoma cells. researchgate.net The structural differences between Lophirone B and C would be key to understanding this difference in activity, although these specific structural differences and their correlation to the observed activities are not detailed in the provided text.

Lophirone E, a bichalcone, was found to be a potent gametocytocidal agent, significantly more active against P. falciparum stage V gametocytes than on asexual blood stages. nih.govresearchgate.net The isolation of structural analogues of Lophirone E allowed for preliminary SAR analysis, identifying critical positions on its scaffold for this specific activity. nih.govresearchgate.net

Lophirone A has been reported as an inhibitor of Epstein-Barr virus (EBV) activation and also showed significant inhibition of inflammation and PKC activation. capes.gov.br Lophiraic acid, a related polyphenol, was found to be negative in these short-term tests, indicating that specific structural features present in Lophirone A but absent in lophiraic acid are crucial for these activities. capes.gov.br This comparison highlights the importance of specific structural elements for the observed biological effects within related polyphenolic compounds from Lophira species.

While a comprehensive, side-by-side data table comparing the structures and activities of the entire lophirone series based solely on the provided snippets is not feasible due to the limited specific comparative data, the research indicates that structural variations among lophirones lead to differing biological profiles.

Pharmacological Target Identification and Mechanistic Elucidation of Lophirone a

Identification of Molecular Targets through Biochemical Assays

Biochemical assays are in vitro techniques used to measure the interaction between a compound and a specific biological molecule, such as a protein or enzyme. These assays can help determine if a compound binds to a target and how it affects the target's activity. Biochemical assay systems allow for the screening of large numbers of chemical substances and typically measure either the binding of the compound to the target molecule or the modulation of the target's activity. evotec.com Robust assay development is essential to ensure accuracy, sensitivity, specificity, reproducibility, and low interference, thereby reducing the risk of false positives and negatives. evotec.com

While specific biochemical assay data detailing the direct molecular targets of Lophirone A were not extensively found in the search results, biochemical methods are a standard approach in target identification. These methods often involve labeling either the protein target or the small molecule of interest to directly detect binding. nih.gov

In Silico Molecular Docking and Binding Affinity Predictions for Lophirone A

In silico molecular docking is a computational technique used to predict how a small molecule, like Lophirone A, might bind to a protein target. This method estimates the preferred orientation and binding affinity of the ligand within the protein's binding site. jmbfs.org Structure-based methods, which rely on the three-dimensional structures of proteins, are used to predict protein-small molecule interactions. nih.gov

Studies on related lophirones, such as Lophirone J, have utilized in silico methods to investigate interactions with potential targets like acetylcholinesterase (AChE). researchgate.net In silico docking studies have also been employed to evaluate the binding potential of compounds to various protein targets, including influenza neuraminidase, with reported binding affinities. doaj.orgdntb.gov.ua For instance, docking studies identified lophirone as having binding affinities ranging from -9.9 to -9.3 kcal/mol for influenza neuraminidase. doaj.org While these examples pertain to related compounds or general applications of docking, they illustrate the type of analysis that can be applied to Lophirone A to predict its potential molecular targets and evaluate the strength of these interactions.

Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the predicted protein-ligand complex over time and refining binding energy calculations. jmbfs.orgmdpi.com

Data Table: Predicted Binding Affinities from In Silico Docking (Illustrative Example based on search results)

| Compound | Predicted Target | Binding Affinity (kcal/mol) | Reference |

| Lophirone (related) | Influenza Neuraminidase | -9.9 to -9.3 | doaj.org |

| Compound 1 | Androgen Receptor (AR) | -6.8 | jmbfs.org |

| Compound 2 | Androgen Receptor (AR) | -6.5 | jmbfs.org |

| Darolutamide | Androgen Receptor (AR) | -5.1 | jmbfs.org |

Advanced Research Methodologies Applied to Lophirone a Investigations

Development and Validation of In Vitro Biological Assays for Lophirone A

The investigation of Lophirone A's biological activities heavily relies on the development and validation of in vitro biological assays. These assays are crucial for assessing the compound's effects on various biological targets and processes in a controlled laboratory setting. In vitro studies have explored Lophirone A's potential antimicrobial, antioxidant, and anti-inflammatory effects. ontosight.ai For instance, studies have evaluated the activity of compounds, including those with a Lophirone E skeleton, against Leishmania infantum promastigotes using in vitro assays. mdpi.comresearchgate.net The development of such assays involves determining the scientific basis for the signal indicating biological activity and establishing the dose-response relationship. biopharminternational.com Validation ensures the reliability and suitability of these assays for their intended purpose, assessing parameters like accuracy, precision, and specificity. biopharminternational.comsri.com Specificity, for example, confirms that the assay accurately measures the target activity without interference from other substances in the sample matrix. biopharminternational.comlabmanager.com

Data from in vitro assays can provide insights into the concentration-dependent effects of Lophirone A or related compounds. For example, studies on the anti-leishmanial activity of chalcones, including Lophirone E, have reported IC50 values against L. infantum promastigotes. mdpi.comresearchgate.net

Here is an example of how in vitro data might be presented, based on the search results for related compounds:

| Compound | Target Organism/Cell Line | Assay Type | Result (e.g., IC50) | Citation |

| Lophirone E | L. infantum promastigotes | Phenotypic Assay | 15.3 µM | mdpi.comresearchgate.net |

| Lophirone B | Ehrlich carcinoma cells | Viability Assay | Significant reduction | researchgate.net |

| Lophirone C | Ehrlich carcinoma cells | Viability Assay | Significant reduction | researchgate.net |

| Compound 1 (Lophirone A skeleton) | HIV-1 integrase | Inhibitory Assay | 0.047 µM | mdpi.com |

Validation of these assays is a formal process confirming their suitability for measuring drug or metabolite concentrations in biological matrices, ensuring precise and accurate measurements. labmanager.com This process is essential for generating scientifically credible data. labmanager.com

Methodological Considerations for Pre-Clinical Animal Models in Lophirone A Efficacy Studies

Pre-clinical animal models play a crucial role in evaluating the efficacy of potential therapeutic agents like Lophirone A before human clinical trials. nih.govupenn.edu Methodological considerations in these studies are critical for obtaining reliable and predictive outcomes. Selecting appropriate animal models is paramount, taking into account physiological and pathophysiological similarities to humans. nih.govupenn.edu

While animal models are indispensable, it is recognized that they may not always perfectly replicate the complexity of human diseases, and the predictive value for human efficacy can be limited for certain therapeutic areas. nih.govdiaglobal.orgfda.gov This has led to increasing interest in New Approach Methodologies (NAMs) as complements or alternatives to traditional animal testing. diaglobal.orgfda.gov However, animal studies remain a fundamental component of preclinical investigations, particularly for assessing pharmacodynamics, safety pharmacology, pharmacokinetics, and dose-finding. diaglobal.org

In the context of Lophirone A, preclinical studies might involve administering the compound to animal models of diseases relevant to its observed in vitro activities, such as infectious diseases or conditions involving oxidative stress. For example, studies on related lophirones (Lophirones B and C) have used rat models to investigate their effects on aflatoxin B1-induced oxidative stress and DNA fragmentation. tandfonline.com

Key methodological considerations in such studies include the rationale for model selection, controlling experimental variables, and utilizing methods similar to those that would be used in humans where appropriate. upenn.edu Adequate controls are essential to minimize errors and generate data that can support the safety and performance of the tested compound. upenn.edu Validation of preclinical animal studies involves thorough monitoring for compliance with relevant guidelines. upenn.edu

Refined Analytical Method Development and Validation for Lophirone A Quantification in Biological Matrices

Accurate quantification of Lophirone A in biological matrices (such as plasma, serum, urine, or tissue homogenates) is essential for pharmacokinetic and disposition studies. This requires the development and validation of refined analytical methods. nih.govrfppl.co.in Bioanalytical method validation is a formal process to confirm that a method is suitable for its intended purpose of measuring drug or metabolite concentrations in biological samples. labmanager.com

Method development typically involves sample preparation, chromatographic separation, and detection using appropriate analytical techniques. rfppl.co.in Common challenges include dealing with complex biological matrices containing interfering substances. labmanager.com Techniques like High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detectors such as UV or mass spectrometry (LC-MS/MS), are widely used for the quantification of compounds in biological samples. nih.govrfppl.co.inresearchgate.net LC-MS/MS is particularly valuable for its sensitivity and selectivity, allowing for the easy estimation of drugs. researchgate.net

Validation of these analytical methods involves assessing various parameters to ensure reliability and reproducibility. These parameters include accuracy, precision, sensitivity, selectivity, linearity, range, recovery, and stability. labmanager.comrfppl.co.in Accuracy assesses how close the measured values are to the true concentration, while precision indicates the repeatability of measurements. labmanager.com Selectivity ensures the method can differentiate the analyte from other components in the matrix. labmanager.comrfppl.co.in Stability studies are conducted to determine if the compound remains stable in the biological matrix under different storage conditions. nih.gov

For Lophirone A, a validated analytical method would be necessary to determine its concentration-time profile in biological fluids or tissues after administration in preclinical studies. This data is crucial for understanding its absorption, distribution, metabolism, and excretion.

Application of Chemical Biology Strategies to Lophirone A Research

Chemical biology strategies involve the use of chemical tools and approaches to study and manipulate biological systems. umich.edunih.govfrontiersin.org These strategies can be applied to Lophirone A research to gain a deeper understanding of its molecular targets, mechanisms of action, and interactions within cells.

Chemical biology approaches can help identify the specific biomolecules that Lophirone A interacts with, such as proteins or enzymes. Techniques like activity-based protein profiling (ABPP) using chemical probes can be employed to profile enzyme activities in live cells and identify the protein targets of small molecules. nih.gov Other strategies include the development of biosensors and small molecule probes to visualize physiological processes and molecular interactions in living cells. nih.gov

Furthermore, chemical biology can contribute to understanding structure-activity relationships (SAR) by synthesizing analogues of Lophirone A with subtle structural modifications and evaluating their biological effects. This systematic approach helps to identify the key structural features responsible for the observed activity. Studies on chalcones, structurally related to some lophirones, have utilized synthetic approaches and SAR analysis to investigate their anti-leishmanial activity. mdpi.comresearchgate.net

Chemical biology also encompasses strategies for studying protein-protein interactions (PPIs), which are critical in cellular signaling. nih.gov Methods like mass spectrometry-based proximity labeling can be used to identify PPIs, including weak or transient ones, providing insights into the cellular pathways modulated by Lophirone A. nih.gov

By applying these chemical biology strategies, researchers can move beyond simply observing the phenotypic effects of Lophirone A in biological assays and delve into the specific molecular events and interactions that underlie its bioactivity.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lophirone A | 5488805 |

| Lophirone L | 16083160 |

| Lophirone i | 42607815 |

| Lophirone d | 14376455 |

| Lophirone E | (No direct CID found in search results, often discussed in relation to chalcones) |

| Lophirone B | (No direct CID found in search results) |

| Lophirone C | (No direct CID found in search results) |

| Dihydrolophirone A | (No direct CID found in search results) |

| Licochalcone A | 5281775 |

| Chalcone (B49325) | 5281608 |

| Lopinavir | 92727 |

| Ritonavir | 467855 |

| Furazolidone | 3490 |

| BA-TPQ | (Structure provided in source, CID not explicitly mentioned) |

| Aflatoxin B1 | 18271 |

| Sylimarin | 31531 |

| Luteolin | 5280445 |

| Lithospermoside | 161286 |

| Gerontoisoflavone A | (No direct CID found in search results) |

| Conessine | 108061 |

| 9-aminoacridine | 6999 |

| Benzo[a]pyrene | 2385 |

| Aflatoxin B1 | 18271 |

| 4-nitro-o-aminophenylenediamine | 71965 |

| Leishmania infantum | (Taxonomy ID: 50701) |

| HIV-1 integrase | (Protein, not a small molecule compound) |

| Plasmodium falciparum | (Taxonomy ID: 5803) |

| Sterol 14-alpha demethylase (CYP-51) | (Protein, not a small molecule compound) |

| Trypanothione (B104310) reductase | (Protein, not a small molecule compound) |

| Mycobacterium tuberculosis | (Taxonomy ID: 1773) |

Interactive Data Table Example (Illustrative based on potential in vitro findings):

| Assay Type | Biological Activity Measured | Key Finding (Example) |

| Cell Viability | Cytotoxicity | Reduced viability of certain cancer cells. researchgate.net |

| Antioxidant Assay | Radical Scavenging | Scavenged DPPH and superoxide (B77818) radicals. researchgate.net |

| Antimicrobial Assay | Inhibition of Pathogen Growth | Inhibited growth of M. tuberculosis. carta-evidence.org |

| Enzyme Inhibition | Inhibition of Specific Enzyme | Inhibited HIV-1 integrase. mdpi.com |

Future Perspectives and Unanswered Questions in Lophirone a Research

Exploration of Novel Synthetic Methodologies for Lophirone A and Analogues

The synthesis of natural products like Lophirone A can be complex. Future research is needed to develop novel and efficient synthetic methodologies for both Lophirone A and its analogues. ontosight.ai While synthetic strategies for related chalcone (B49325) derivatives and other lophirones like lophirone E and lophirone F hexamethyl ether have been explored, developing flexible and efficient routes for Lophirone A and a diverse range of analogues remains an open area. mdpi.comresearchgate.netresearchgate.netnih.gov Such advancements would be crucial for scalable production and for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Deeper Understanding of Lophirone A's Intracellular Fate and Metabolic Pathways

A comprehensive understanding of how Lophirone A is processed within biological systems is essential. Further research is needed to elucidate its intracellular fate, including its uptake, distribution, metabolism, and excretion. ontosight.ai Studies on the intracellular fate and metabolic changes induced by other compounds, utilizing techniques like HR-MAS NMR spectroscopy and stable isotope tracing, highlight the possibilities for investigating Lophirone A. mdpi.commdpi.compreprints.org Understanding its metabolic pathways will provide crucial information regarding its bioavailability, the nature of active or inactive metabolites, and potential interactions within cells. While some studies have investigated the effects of related lophirones on cellular processes like oxidative stress and DNA fragmentation, the specific intracellular journey and metabolic transformation of Lophirone A itself require deeper exploration. tandfonline.com

Untapped Therapeutic Potentials of the Lophirone A Chemical Scaffold

Lophirone A's observed biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects, suggest a broader therapeutic potential for its chemical scaffold. ontosight.ai While studies have investigated the potential of related compounds like lophirones B and C for anticancer and antimutagenic properties, and lophirone E for anti-leishmanial activity, the full spectrum of therapeutic applications for Lophirone A and its scaffold remains largely untapped. researchgate.netmdpi.comresearchgate.netsciforum.netcore.ac.uk Future research should focus on exploring its efficacy in various disease models, identifying specific molecular targets, and investigating potential synergies with existing therapeutic agents. The potential to address issues like antibiotic resistance and oxidative stress makes Lophirone A a compound of significant scientific interest for future drug development. ontosight.ai

Integration of Omics Technologies for Comprehensive Lophirone A Biological Profiling

Integrating various omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive biological profile of Lophirone A's effects. ki.sefrontlinegenomics.comhudsonalpha.org This approach can help identify the global molecular changes induced by Lophirone A in biological systems, revealing affected pathways and networks. While omics technologies are being increasingly used in biological research to understand complex diseases and the effects of compounds, their application to Lophirone A research is an area for future development. ki.sehudsonalpha.orgbiorxiv.org Such integrated omics studies can offer deeper insights into its mechanisms of action and help identify potential biomarkers of response or toxicity.

Q & A

What are the established methods for synthesizing Lophirone A, and what are the critical reaction steps?

Lophirone A is synthesized through a multi-step organic process involving methylation, aldol condensation, and oxidative coupling. Key steps include:

- Methylation of resorcinol using iodomethane and potassium carbonate to generate intermediates.

- Aldol condensation of the methylated product with 4-methoxybenzaldehyde in ethanol, catalyzed by potassium tert-butoxide, to form a coumarin derivative.

- Deprotection of phenolic hydroxyl groups followed by oxidative coupling to yield the final biflavonoid structure .

Experimental protocols emphasize solvent selection, temperature control, and catalyst ratios to optimize yield and purity.

How is the structure of Lophirone A validated using spectroscopic techniques?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR identify aromatic protons and carbons, with HMBC correlations confirming inter-flavonoid linkages (e.g., C-O-C bonds between flavone units) .

- Optical rotation : Specific rotation values (e.g., in ethanol) distinguish Lophirone A from stereoisomers like Lophirone G .

- Mass spectrometry : A pseudo-molecular ion peak at m/z 527 ([M–H]) aligns with the molecular formula .

What experimental designs are used to evaluate Lophirone A’s cytotoxic activity?

Cytotoxicity assays follow standardized protocols:

- Cell lines : Testing against melanoma (UACC62), breast (MCF7), and renal (TK10) cancer cells.

- Dose-response curves : Activity is concentration-dependent, with total growth inhibition (TGI) observed at 26.23–58.96 µM for Lophirone A .

- Controls : Etoposide is used as a positive control to benchmark efficacy .

Advanced studies incorporate selectivity indices to compare activity across cell lines, ensuring reproducibility via triplicate experiments .

How do computational methods predict Lophirone A’s bioactivity?

Molecular docking and dynamics simulations assess interactions with targets like influenza neuraminidase:

- Binding affinity : Lophirone L (a structural analog) shows strong binding to Asp151, Arg152, and Glu276 residues via hydrogen bonds and hydrophobic interactions .

- Frontier molecular orbital analysis : High values indicate electron-donating capacity, correlating with inhibitory potential .

These in silico approaches guide hypothesis-driven in vitro validation .

How can researchers resolve contradictions in reported cytotoxic data for Lophirone A?

Discrepancies in IC values arise from:

- Cell line variability : Melanoma (UACC62) cells show higher sensitivity than breast (MCF7) or renal (TK10) lines .

- Experimental conditions : Differences in assay duration, serum concentrations, or solvent polarity (e.g., DMSO vs. ethanol) affect bioavailability .

Meta-analyses using standardized protocols (e.g., NIH Guidelines for Cancer Drug Screening) are recommended to harmonize data .

What advanced techniques characterize Lophirone A’s mechanism of action?

- Apoptosis assays : Flow cytometry quantifies caspase-3 activation and mitochondrial membrane depolarization.

- Transcriptomic profiling : RNA sequencing identifies pathways like NF-κB or MAPK signaling modulated by Lophirone A .

- Comparative studies : Co-administration with kinase inhibitors (e.g., PD98059) elucidates synergistic or antagonistic effects .

How is Lophirone A’s stereochemistry confirmed, and why is it critical for bioactivity?

- Chiral chromatography separates enantiomers, with optical rotation values distinguishing bioactive forms .

- Circular dichroism (CD) : Spectra correlate with reported configurations (e.g., cis-cis-trans furan ring arrangements) .

Stereochemical purity directly impacts binding to chiral targets (e.g., viral proteases), as seen in studies of Epstein-Barr virus inhibition .

What quality control measures ensure reproducibility in Lophirone A research?

- Purity criteria : HPLC with UV detection (λ = 280 nm) confirms ≥95% purity .

- Batch consistency : NMR and mass spectrometry validate structural integrity across synthetic batches .

- Data reporting : Adherence to Beilstein Journal guidelines ensures transparent methods and supplementary data availability .

How do researchers address the limited bioavailability of Lophirone A in pharmacological studies?

- Nanocarrier systems : Liposomal encapsulation improves solubility and tumor targeting .

- Prodrug derivatives : Acetylation of hydroxyl groups enhances membrane permeability .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution in murine models .

What gaps exist in current Lophirone A research, and how can they be addressed?

- Mechanistic clarity : Unresolved targets in its anti-cancer and antiviral activities require CRISPR-based gene knockout studies .

- Toxicity profiles : Chronic toxicity assays in non-human primates are absent .

- Synthetic scalability : Green chemistry approaches (e.g., enzymatic catalysis) remain underexplored .

Collaborative efforts between synthetic chemists, pharmacologists, and computational biologists are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.